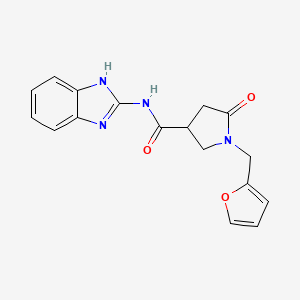![molecular formula C20H29N3O3S B6141061 5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole](/img/structure/B6141061.png)
5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a sulfonyl group, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole typically involves multiple steps, starting from readily available precursors. The imidazole ring can be synthesized via a condensation reaction involving appropriate aldehydes and amines . The sulfonyl group is usually introduced through sulfonation reactions using reagents like sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted analogs .
Scientific Research Applications
5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure and exhibit similar biological activities.
Imidazole Derivatives: Compounds such as 1-phenylimidazole and 2-methylimidazole have similar imidazole ring structures and are used in various chemical and biological applications.
Sulfonyl Compounds: Sulfonyl-containing compounds like sulfonamides and sulfones are known for their diverse biological activities and are used in medicinal chemistry.
Uniqueness
What sets 5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. This versatility makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-26-16-18-10-12-22(14-18)15-19-13-21-20(27(2,24)25)23(19)11-6-9-17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJZNSKKOYZCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)CC2=CN=C(N2CCCC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3-methylsulfanylphenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B6140979.png)
![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![N-[(1,1-dioxothian-4-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B6140997.png)
![1-Phenyl-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one](/img/structure/B6141004.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)
![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)
![5-CHLORO-2-ETHOXY-4-METHYL-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE](/img/structure/B6141028.png)
![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6141043.png)
![[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride](/img/structure/B6141050.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6141065.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)
![5-tert-butyl-N-[(Z)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B6141091.png)
